![molecular formula C25H19N3OS B5052661 N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B5052661.png)
N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a benzothiazole ring, a dimethylphenyl group, and a quinolinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dimethylphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Synthesis of the Quinolinecarboxamide Moiety: This could be done through the Pfitzinger reaction, which involves the condensation of an o-aminobenzamide with a ketone.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical Reactions: It could act as a catalyst or intermediate, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE
- N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS/c1-15-11-12-17(16(2)13-15)22-14-19(18-7-3-4-8-20(18)26-22)24(29)28-25-27-21-9-5-6-10-23(21)30-25/h3-14H,1-2H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIZHGIMQVTVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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